molecular formula C18H21ClN2 B13402848 1-[(1R)-1-(4-chlorophenyl)-1-phenylethyl]piperazine

1-[(1R)-1-(4-chlorophenyl)-1-phenylethyl]piperazine

Cat. No.: B13402848
M. Wt: 300.8 g/mol
InChI Key: SZGOKVMLMVJPBS-GOSISDBHSA-N
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Description

1-[(1R)-1-(4-chlorophenyl)-1-phenylethyl]piperazine is a heterocyclic organic compound that serves as an intermediate in pharmaceutical synthesis. It is known for its role in the synthesis of levocetirizine, a third-generation anti-allergic drug. This compound is characterized by its molecular formula C17H19ClN2 and a molar mass of 286.8 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1R)-1-(4-chlorophenyl)-1-phenylethyl]piperazine typically involves the reaction of 4-chlorobenzhydryl chloride with piperazine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, thereby enhancing the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[(1R)-1-(4-chlorophenyl)-1-phenylethyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[(1R)-1-(4-chlorophenyl)-1-phenylethyl]piperazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(1R)-1-(4-chlorophenyl)-1-phenylethyl]piperazine primarily involves its interaction with histamine H1 receptors. By binding to these receptors, it inhibits the action of histamine, thereby reducing allergic symptoms. The compound’s structure allows it to fit into the receptor site, blocking histamine from exerting its effects. This mechanism is similar to that of levocetirizine, which is derived from this compound .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific stereochemistry and its role as a precursor to levocetirizine. Its ability to interact effectively with histamine H1 receptors while minimizing side effects makes it a valuable compound in the development of anti-allergic medications .

Properties

Molecular Formula

C18H21ClN2

Molecular Weight

300.8 g/mol

IUPAC Name

1-[(1R)-1-(4-chlorophenyl)-1-phenylethyl]piperazine

InChI

InChI=1S/C18H21ClN2/c1-18(15-5-3-2-4-6-15,21-13-11-20-12-14-21)16-7-9-17(19)10-8-16/h2-10,20H,11-14H2,1H3/t18-/m1/s1

InChI Key

SZGOKVMLMVJPBS-GOSISDBHSA-N

Isomeric SMILES

C[C@@](C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)N3CCNCC3

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)N3CCNCC3

Origin of Product

United States

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